molecular formula C14H11BrOS B8299576 2-(3-Bromo-phenylthio)-1-phenyl-ethanone

2-(3-Bromo-phenylthio)-1-phenyl-ethanone

Cat. No.: B8299576
M. Wt: 307.21 g/mol
InChI Key: ILKDQCWRSOHELO-UHFFFAOYSA-N
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Description

2-(3-Bromo-phenylthio)-1-phenyl-ethanone is a sulfur-containing aromatic ketone characterized by a bromine atom at the meta position of the phenylthio group attached to the ethanone backbone. The bromine atom introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the thioether linkage (-S-) contributes to unique conformational and electronic properties .

Properties

Molecular Formula

C14H11BrOS

Molecular Weight

307.21 g/mol

IUPAC Name

2-(3-bromophenyl)sulfanyl-1-phenylethanone

InChI

InChI=1S/C14H11BrOS/c15-12-7-4-8-13(9-12)17-10-14(16)11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

ILKDQCWRSOHELO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Sulfur-Containing Derivatives

  • 2-[(1H-Benzimidazol-2-yl)sulfan-yl]-1-phenyl-ethanone (C₁₅H₁₂N₂OS): Exhibits a twisted V-shaped conformation with a dihedral angle of 78.56° between the benzimidazole and phenyl rings. Crystal packing is stabilized by N–H⋯N hydrogen bonds and C–H⋯π interactions .
  • 2-(1,3-Benzoxazol-2-ylsulfan-yl)-1-phenyl-ethanone (C₁₅H₁₁NO₂S): Features a smaller dihedral angle (9.91°) between the benzoxazole and phenyl rings. Short C⋯S distance (3.4858 Å) suggests non-covalent interactions, stabilizing the crystal lattice via C–H⋯N and π–π stacking . Contrast: The bromine atom in the target compound may enhance polarizability, leading to stronger van der Waals interactions compared to the benzoxazole derivative.

Halogenated Derivatives

  • 2-Bromo-1-(3-nitrophenyl)ethanone: Contains a nitro group at the meta position, introducing strong electron-withdrawing effects. Crystal structure (R factor = 0.090) reveals moderate disorder, with intermolecular interactions dominated by halogen bonds and C–H⋯O contacts . Contrast: The phenylthio group in 2-(3-Bromo-phenylthio)-1-phenyl-ethanone provides a sulfur atom capable of hydrogen bonding, unlike the nitro group’s oxygen-centered interactions.
  • 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Methoxy groups donate electrons, reducing the electrophilicity of the ketone compared to bromo-substituted analogs. Applications include intermediates in alkaloid synthesis, highlighting the role of substituents in directing reactivity .

Physical and Chemical Properties

Compound Melting Point (°C) Key Interactions Applications
2-(3-Bromo-phenylthio)-1-phenyl-ethanone Not reported S⋯Br, C–H⋯π Pharmaceutical intermediates
2-[(1H-Benzimidazol-2-yl)sulfan-yl]-1-phenyl-ethanone Not reported N–H⋯N, C–H⋯π Crystal engineering
2-(4-Nitro-phenoxy)-1-phenyl-ethanone 148–150 C–H⋯O, π–π stacking Organic synthesis
2-Bromo-1-(3-nitrophenyl)ethanone Not reported Br⋯O, C–H⋯O Halogenation studies

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-Bromo-phenylthio)-1-phenyl-ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of brominated arylthioethanones often involves nucleophilic substitution or Friedel-Crafts acylation. For example, bromination of 1-phenyl-ethanone derivatives can be achieved using bromine in anhydrous dichloromethane at 25°C for 2 hours, as demonstrated for structurally similar compounds . Alternatively, introducing the thioether group may require reacting a bromophenol derivative with a thiol-containing precursor under basic conditions. Key factors affecting yield include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in Friedel-Crafts reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity.
  • Temperature control : Excessive heat may lead to side reactions like oxidation of the thioether group.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • Spectroscopy :
    • FT-IR : Identify functional groups (C=O stretch ~1700 cm⁻¹, C-S stretch ~600–700 cm⁻¹) .
    • NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and ketone carbonyl signals (δ ~200 ppm in ¹³C) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry. Software like SHELXL is widely used for refinement .
  • Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ = 323.18 for C₁₄H₁₁BrOS).

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the thioether and bromophenyl groups in cross-coupling reactions?

Methodological Answer: The bromophenyl moiety serves as a site for Suzuki-Miyaura or Ullmann coupling, while the thioether can participate in oxidation or alkylation. For example:

  • Bromine substitution : Palladium-catalyzed coupling with aryl boronic acids requires anhydrous conditions and ligands like PPh₃ .
  • Thioether stability : Monitor for oxidation to sulfone using H₂O₂; control pH to avoid undesired byproducts .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict reaction pathways and transition states, aiding in catalyst design .

Q. How does this compound interact with biological targets, and what experimental assays validate its activity?

Methodological Answer: Brominated arylthioethanones are explored for antimicrobial or anticancer activity. Key methodologies include:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., IC₅₀ determination) .
  • DNA binding studies : UV-vis titration or ethidium bromide displacement assays quantify intercalation affinity .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (typical range: 1–100 µM) .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from:

  • Purity issues : Validate compound purity via HPLC (≥95%) and quantify trace impurities (e.g., residual solvents) .
  • Structural analogs : Subtle differences (e.g., ortho vs. para substitution) drastically alter bioactivity. Compare with derivatives like 2-(4-Bromo-phenylthio)-1-phenyl-ethanone .
  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Stability and Safety Considerations

Q. What are the stability profiles and recommended storage conditions for this compound?

Methodological Answer:

  • Degradation pathways : Hydrolysis of the ketone or oxidation of the thioether may occur. Monitor via TLC or LC-MS .
  • Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent light-induced decomposition .
  • Handling : Use PPE (gloves, goggles) and fume hoods due to acute toxicity risks (GHS Category 4 for oral exposure) .

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